molecular formula C11H24O B158211 2-Undecanol CAS No. 1653-30-1

2-Undecanol

Cat. No.: B158211
CAS No.: 1653-30-1
M. Wt: 172.31 g/mol
InChI Key: XMUJIPOFTAHSOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Undecanol can be synthesized by the reduction of methyl nonyl ketone using sodium metal in alcohol. This method involves the reduction of the ketone group to a hydroxyl group, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of undecanal, which is the corresponding aldehyde. This process involves the addition of hydrogen to the aldehyde group, converting it into a hydroxyl group .

Chemical Reactions Analysis

Types of Reactions: 2-Undecanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Undecanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Undecanol
  • 2-Decanol
  • 2-Dodecanol

Comparison: 2-Undecanol is unique due to its position of the hydroxyl group on the second carbon atom, which imparts different chemical and physical properties compared to its isomers. For example, 1-Undecanol has the hydroxyl group on the first carbon, resulting in different reactivity and solubility characteristics. Similarly, 2-Decanol and 2-Dodecanol have different chain lengths, affecting their boiling points and hydrophobicity .

Properties

IUPAC Name

undecan-2-ol
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InChI

InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11(2)12/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUJIPOFTAHSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058673
Record name 2-Undecanol
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Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [MSDSonline], Liquid, colourless liquid
Record name 2-Undecanol
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Record name 2-Undecanol
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Record name 2-Undecanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

232.00 to 233.00 °C. @ 760.00 mm Hg
Record name 2-Undecanol
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Solubility

0.197 mg/mL at 25 °C, insoluble in water; soluble in alcohol and ether
Record name 2-Undecanol
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Density

0.828-0.831 (20°)
Record name 2-Undecanol
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CAS No.

1653-30-1
Record name (±)-2-Undecanol
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Record name 2-Undecanol
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Record name 2-Undecanol
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Record name 2-Undecanol
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Record name Undecan-2-ol
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Record name 2-UNDECANOL
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Record name 2-Undecanol
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Melting Point

-11.00 to -9.00 °C. @ 760.00 mm Hg
Record name 2-Undecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030942
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2-Undecanol?

A1: this compound has the molecular formula C11H24O and a molecular weight of 172.31 g/mol. While the provided research papers don't delve deep into specific spectroscopic data, GC-MS analysis is frequently employed to characterize and identify this compound in essential oil mixtures. [, , , , , , ]

Q2: In what natural sources can this compound be found?

A2: Research indicates this compound is a significant component of the essential oils derived from various plants. For instance, it is found in Ruta montana L. [], Smicridea fasciatella (a caddisfly species) [], Ruta graveolens L. [, ], and Fructus Aurantii [].

Q3: How does the position of the hydroxyl group in decanol isomers impact SOA formation and yields?

A3: Studies on the atmospheric oxidation of decanol isomers reveal that the position of the hydroxyl group influences both SOA yields and composition. While all isomers generate SOA with similar chemical characteristics, yields decrease as the hydroxyl group shifts from a terminal to a central position within the carbon chain. []

Q4: Can you elaborate on the antifungal activity of this compound and other volatile compounds from Bacillus velezensis CT32?

A4: Research suggests that this compound, alongside other volatile compounds like decanal, benzothiazole, and 3-undecanone produced by Bacillus velezensis CT32, exhibits significant antifungal activity against Verticillium dahliae and Fusarium oxysporum, the pathogens responsible for strawberry vascular wilt. Notably, benzothiazole and 2,4-dimethyl-6-tert-butylphenol demonstrate the most potent inhibitory effects. []

Q5: How is this compound used in the synthesis of optically pure compounds?

A5: Lipase-catalyzed acylation of racemic 1,1,1-trifluoro-2-alkanol with Candida antarctica lipase in hexane, utilizing this compound as a reagent, provides a route to optically pure (S)-acetate derivatives. These compounds are essential components in liquid crystals displaying ferroelectric properties. []

Q6: Does the structure of this compound influence its reactivity in oxetane formation?

A6: Studies investigating oxetane synthesis from epoxy alcohols highlight the role of steric hindrance in reactions involving this compound as a reagent. The findings indicate that alkoxide anion reactions are less sensitive to steric effects compared to carbanion reactions. []

Q7: What role does this compound play in the aggregation behavior of the sugar beet root maggot fly?

A7: Research suggests that this compound might be a component of the aggregation pheromone employed by male Tetanops myopaeformis (sugar beet root maggot) flies. Males release significantly higher amounts of this compound compared to females, particularly during specific times of the day, coinciding with peak mating activity. []

Q8: Has this compound been assessed for safety as a fragrance ingredient?

A8: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound for its use as a fragrance ingredient. [] While specific details of the assessment are not provided in the abstract, it indicates efforts to ensure the safe utilization of this compound in fragrance applications.

Q9: Can you explain the use of this compound in studying bacterial volatile profiles?

A9: Researchers employ this compound as an internal standard in benzoylation procedures to enhance the detection of biogenic amines in various matrices, including non-alcoholic beers. This method improves the accuracy and reliability of biogenic amine analysis using HPLC. [] Additionally, this compound itself is identified as a volatile organic compound produced by bacteria like Escherichia coli and Staphylococcus aureus. This production can be influenced by exposure to silver nanoparticles or ultra-highly diluted Argentum nitricum, as observed in research on bacterial responses to silver. []

Q10: How does the presence of this compound vary in the volatile profiles of fermented milk products?

A10: ** Analysis of volatile organic compounds in fermented mare milk from Kazakhstan revealed distinct aroma profiles influenced by the specific lactic acid bacteria used. Milk fermented with Lactobacillus casei exhibited a higher abundance of this compound compared to milk fermented with Streptococcus thermophilus. This difference contributes to the unique flavor profiles of these fermented milk products. []

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